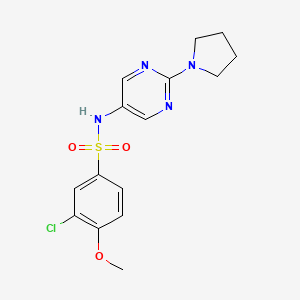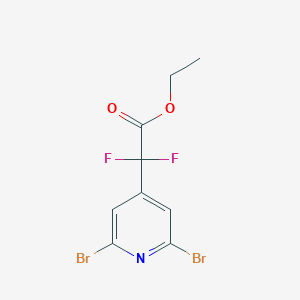
2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide is an organic compound with a complex structure that includes a formyl group, a phenoxy group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide typically involves multiple steps, starting with the preparation of the phenoxy and carbamoyl intermediates. One common synthetic route involves the following steps:
Preparation of 4-formylphenol: This can be achieved through the formylation of phenol using reagents such as paraformaldehyde and hydrochloric acid.
Formation of 4-formylphenoxyacetic acid: This involves the reaction of 4-formylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 2-(4-formylphenoxy)acetamide: This step involves the reaction of 4-formylphenoxyacetic acid with ammonia or an amine to form the amide.
Formation of this compound: The final step involves the reaction of 2-(4-formylphenoxy)acetamide with isobutyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)-N-(2-methylpropylcarbamoyl)acetamide.
Reduction: 2-(4-hydroxyphenoxy)-N-(2-methylpropylcarbamoyl)acetamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As an intermediate in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl group could form covalent bonds with nucleophilic residues in proteins, while the carbamoyl group could participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide can be compared with other similar compounds such as:
2-(4-formylphenoxy)acetamide: Lacks the carbamoyl group, which could affect its reactivity and interactions.
2-(4-hydroxyphenoxy)-N-(2-methylpropylcarbamoyl)acetamide: Has a hydroxyl group instead of a formyl group, which could affect its chemical properties and biological activity.
2-(4-carboxyphenoxy)-N-(2-methylpropylcarbamoyl)acetamide: Has a carboxyl group instead of a formyl group, which could affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
2-(4-formylphenoxy)-N-(2-methylpropylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-10(2)7-15-14(19)16-13(18)9-20-12-5-3-11(8-17)4-6-12/h3-6,8,10H,7,9H2,1-2H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCPYVCDTDHKQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC(=O)COC1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5R,8S)-10-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2433588.png)


![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2433593.png)



![N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2433602.png)




![5-(morpholin-4-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene](/img/structure/B2433609.png)

